PrednisoloneAcetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

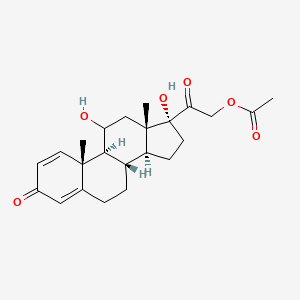

[2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20+,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJOMUJRLNCICJ-PBSBYMMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858972 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412909-14-9 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prednisolone Acetate in Inflammatory Eye Disease: A Technical Guide to the Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory eye diseases, such as uveitis, keratitis, and allergic conjunctivitis, represent a significant cause of ocular morbidity and vision loss. These conditions are characterized by complex inflammatory cascades involving immune cell infiltration, cytokine release, and tissue edema. Corticosteroids remain a cornerstone of therapy for non-infectious ocular inflammation due to their potent and broad-spectrum anti-inflammatory and immunosuppressive effects.[1][2] Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a widely prescribed topical corticosteroid for managing inflammation in the anterior segment of the eye, including the conjunctiva, cornea, and iris.[3][4] Its efficacy stems from its ability to penetrate the cornea and modulate key cellular and molecular pathways that drive the inflammatory response.[2][5]

This technical guide provides an in-depth exploration of the core mechanism of action of prednisolone acetate in treating inflammatory eye diseases. It details the molecular interactions, modulated signaling pathways, and cellular effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and pathway visualizations.

Core Molecular Mechanism: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of prednisolone are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] The mechanism can be dissected into several key steps:

-

Cellular Entry and Activation: Prednisolone acetate, a lipophilic pro-drug, readily penetrates the cornea and is hydrolyzed to its active form, prednisolone.[6] Due to its lipophilic nature, prednisolone passively diffuses across the cell membrane into the cytoplasm.[6]

-

GR Binding and Translocation: In the cytoplasm, prednisolone binds to the GR, which is part of a multiprotein complex containing heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the associated proteins.[6]

-

Nuclear Translocation: The activated prednisolone-GR complex then translocates into the nucleus.[6]

-

Modulation of Gene Expression: Once in the nucleus, the complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[1][6]

-

Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as Lipocortin-1 (also known as Annexin A1), which plays a crucial role in inhibiting the arachidonic acid cascade.[7]

-

Transrepression: The GR complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] This interference, which does not require direct DNA binding by the GR, prevents these factors from driving the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[6][9]

This dual action of upregulating anti-inflammatory mediators while simultaneously repressing pro-inflammatory pathways is central to the potent therapeutic effect of prednisolone acetate.

References

- 1. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Options for Treatment of Uveitis | Retinal Physician [retinalphysician.com]

- 3. Articles [globalrx.com]

- 4. Prednisolone Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 5. Penetration of topical and subconjunctival corticosteroids into human aqueous humour and its therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 7. Prednisolone Acetate Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]

- 8. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlling the Ocular Immune Response [reviewofcontactlenses.com]

The In Vitro Anti-inflammatory Properties of Prednisolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is rooted in its potent anti-inflammatory and immunosuppressive activities. This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of prednisolone acetate, focusing on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a quantitative summary of its effects on key inflammatory mediators. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action

Prednisolone acetate exerts its anti-inflammatory effects primarily through its active metabolite, prednisolone. As a lipophilic molecule, prednisolone readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3][4]

Once in the nucleus, the prednisolone-GR complex modulates gene expression through two principal mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[5][6] This leads to an increased production of anti-inflammatory proteins.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] This repression occurs through direct protein-protein interactions or by competing for coactivators, thereby downregulating the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][8]

A key outcome of this genomic modulation is the inhibition of the arachidonic acid cascade. Prednisolone upregulates the expression of annexin (B1180172) A1 (lipocortin-1), which in turn inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes.[9] This blockade prevents the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. Furthermore, prednisolone directly downregulates the expression of cyclooxygenase-2 (COX-2), the inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.[1][4][7]

Quantitative Data on Anti-inflammatory Effects

The in vitro anti-inflammatory efficacy of prednisolone has been quantified in various cellular models. The following tables summarize key findings on its inhibitory effects on cytokine production and cytokine-induced cellular responses.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Prednisolone

| Cell Type | Inflammatory Stimulus | Cytokine Measured | Prednisolone Concentration | % Inhibition / Effect | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor (TNF)-α | Dose-dependent | Strong inhibition | [10][11] |

| Human Monocytes | Anti-human IgG antibody | Tumor Necrosis Factor (TNF)-α | Dose-dependent | Strong inhibition | [10][11] |

| Human Monocytes | Silica quartz | Tumor Necrosis Factor (TNF)-α | Dose-dependent | Weaker inhibition | [10][11] |

| Human Monocytes | Phorbol myristate acetate | Tumor Necrosis Factor (TNF)-α | Dose-dependent | Minimal inhibition | [10][11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tumor Necrosis Factor (TNF)-α (100 ng/ml) | Interleukin (IL)-8 | 50 µM | No significant reduction | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) from ENL patients | M. leprae Whole-Cell Sonicates | Tumor Necrosis Factor (TNF)-α | Post-treatment | 83.6 pg/mL to 10.7 pg/mL | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) from ENL patients | M. leprae Whole-Cell Sonicates | Interleukin (IL)-1β | Post-treatment | Significant reduction | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) from ENL patients | M. leprae Whole-Cell Sonicates | Interleukin (IL)-17A | Post-treatment | Significant reduction | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin (IL)-1β | 10⁻⁶ M | Suppression of mRNA and protein | [12] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin (IL)-1β | 10⁻⁴ M | Suppression to 6.0±3.4% (TT genotype) | [12] |

Table 2: Inhibition of Cytokine-Induced Cellular Responses by Prednisolone

| Cell Type | Inflammatory Stimulus | Cellular Response | Prednisolone Concentration | % Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Interleukin (IL)-1β | Neutrophil Adherence | 100 µM | 27.6% | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tumor Necrosis Factor (TNF)-α | Neutrophil Adherence | 100 µM | 34.5% | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Interleukin (IL)-1β | Neutrophil-mediated Cytotoxicity | 50 µM | 88% | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tumor Necrosis Factor (TNF)-α | Neutrophil-mediated Cytotoxicity | 50 µM | 73% | [1] |

Detailed Experimental Protocols

In Vitro Model of Inflammation using LPS-Stimulated Macrophages

This protocol describes a common in vitro model to assess the anti-inflammatory effects of prednisolone acetate on lipopolysaccharide (LPS)-stimulated macrophages.

3.1.1. Cell Culture and Seeding

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13][14]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[14][15]

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[2]

3.1.2. Treatment

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of prednisolone acetate (dissolved in a suitable vehicle, e.g., DMSO, with the final vehicle concentration not exceeding 0.1%) for 1 hour.[16]

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15][17]

-

Incubate the cells for a predetermined period (e.g., 24 hours for cytokine measurement).[16]

3.1.3. Assessment of Inflammatory Markers

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[16]

-

Gene and Protein Expression (qRT-PCR and Western Blot): Lyse the cells to extract RNA or protein for analysis of the expression of inflammatory genes (e.g., Ptgs2 for COX-2, Nos2 for iNOS) and proteins (e.g., COX-2, iNOS, phosphorylated NF-κB).

Quantification of Pro-inflammatory Cytokines by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify cytokines in cell culture supernatants.

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis of COX-2 Expression

This protocol describes the detection of COX-2 protein expression by Western blotting.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Line: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

-

Treatment: Seed the cells in a multi-well plate and treat with prednisolone acetate followed by an inflammatory stimulus (e.g., TNF-α or LPS).

-

Cell Lysis: After the incubation period, wash the cells and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transcriptional activity of NF-κB.

-

Normalization: To control for transfection efficiency and cell number, a co-transfected plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is often used.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by prednisolone acetate.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: COX-2 Pathway and Points of Inhibition.

Experimental Workflow

Caption: General Experimental Workflow.

Conclusion

Prednisolone acetate remains a potent and widely studied anti-inflammatory agent. Its in vitro activities are well-characterized, primarily involving the modulation of gene expression through the glucocorticoid receptor to suppress the production of a broad spectrum of inflammatory mediators. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of its anti-inflammatory properties and for the comparative evaluation of novel anti-inflammatory compounds. A thorough understanding of the in vitro effects of prednisolone acetate is crucial for its effective use in research and for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisone inhibits the IL-1β-induced expression of COX-2 in HEI-OC1 murine auditory cells through the inhibition of ERK-1/2, JNK-1 and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Prednisolone reduces TNF-alpha release by PBMCs activated with a trifunctional bispecific antibody but not their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimation of Equipotent Doses for Anti‐Inflammatory Effects of Prednisolone and AZD9567, an Oral Selective Nonsteroidal Glucocorticoid Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Corticosteroids: A Technical Guide to the Discovery and Synthesis of Novel Prednisolone Acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel prednisolone (B192156) acetate (B1210297) analogs. Prednisolone, a potent glucocorticoid, has long been a cornerstone in the management of inflammatory and autoimmune diseases. However, its therapeutic efficacy is often shadowed by a significant side-effect profile. This has spurred intensive research into the development of novel analogs with an improved therapeutic index, aiming to dissociate the desired anti-inflammatory effects from unwanted metabolic and systemic consequences. This document details the synthetic strategies, biological evaluation methodologies, and quantitative data for promising new derivatives of this essential corticosteroid.

Rationale for the Development of Novel Prednisolone Acetate Analogs

Prednisolone acetate exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes. This includes the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).

The development of novel prednisolone acetate analogs is driven by the desire to achieve a more favorable risk-benefit ratio. Key strategies in the design of these new chemical entities include:

-

Enhanced Potency and Selectivity: Modifications to the prednisolone scaffold can increase binding affinity for the GR, potentially leading to greater efficacy at lower doses.

-

Improved Pharmacokinetic Profile: Altering the physicochemical properties of the molecule can optimize its absorption, distribution, metabolism, and excretion (ADME) profile, leading to targeted delivery and reduced systemic exposure.

-

Novel Mechanisms of Action: The incorporation of additional pharmacophores, such as nitric oxide-releasing moieties, can introduce complementary anti-inflammatory pathways.

Synthesis of Novel Prednisolone Acetate Analogs

The synthesis of novel prednisolone acetate analogs often involves multi-step chemical modifications of the parent molecule. Below are examples of synthetic approaches for promising new derivatives.

Synthesis of NCX-1015 (A Nitric Oxide-Releasing Prednisolone Analog)

NCX-1015, a nitro-oxy methylbenzoate derivative of prednisolone, has demonstrated enhanced anti-inflammatory properties. The synthesis is a two-step process with an approximate overall yield of 75%.[1]

Step 1: Esterification of Prednisolone A solution of prednisolone is reacted with 4-(chloromethyl)benzoyl chloride in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) solvent. The reaction mixture is stirred for 24 hours. Following this, the solvent is evaporated under vacuum to yield the intermediate product.

Step 2: Nitration The intermediate from Step 1 is then subjected to a nitration reaction to introduce the nitro-oxy moiety, yielding the final product, NCX-1015.

Synthesis of Isoxazoline-Fused Prednisolone Derivatives

Novel isoxazoline (B3343090) derivatives of prednisolone have been synthesized and evaluated for their anti-inflammatory activity. These compounds, featuring a 6α,9α-di-fluoro 3-substituted C-16,17-isoxazoline scaffold, have shown potent inhibitory effects on inflammatory mediators.[2][3]

The general synthetic strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide to a 16,17-unsaturated prednisolone precursor. This reaction is highly regioselective and stereoselective.

Synthesis of Prednisolone-Lysozyme Conjugates

To achieve targeted drug delivery to the kidneys and reduce systemic side effects, methylprednisolone (B1676475) has been conjugated to lysozyme (B549824) (LZM). This approach leverages the natural renal accumulation of LZM.[4]

The synthesis involves covalently linking methylprednisolone to lysozyme via a linker containing an ester bond. This allows for the release of the active drug within the renal proximal tubular epithelial cells.

Biological Evaluation of Novel Prednisolone Acetate Analogs

The biological activity of novel prednisolone acetate analogs is assessed through a battery of in vitro and in vivo assays to determine their potency, selectivity, and overall therapeutic potential.

In Vitro Assays

A series of in vitro assays are employed to characterize the interaction of novel analogs with their molecular target and their effects on cellular inflammatory responses.

-

Glucocorticoid Receptor (GR) Binding Assay: This competitive binding assay measures the affinity of the novel analog for the human glucocorticoid receptor.

-

NF-κB Inhibition Assay: This assay evaluates the ability of the analog to suppress the activity of the pro-inflammatory transcription factor NF-κB, typically using a luciferase reporter gene assay in response to an inflammatory stimulus like TNF-α.

-

Cytokine Release Assay: This assay measures the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release from immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).

In Vivo Models of Inflammation

In vivo models are crucial for evaluating the anti-inflammatory efficacy and systemic effects of novel prednisolone analogs in a whole-organism context.

-

Carrageenan-Induced Paw Edema in Rats: This is a widely used model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the rat's paw, and the reduction in paw swelling is measured over time.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for selected novel prednisolone acetate analogs compared to the parent compound, prednisolone.

| Compound | Assay | Species | IC50 / ED50 | Reference |

| Prednisolone | Zymosan-induced neutrophil extravasation | Mouse | ED50: 25.8 µmol/kg | [1] |

| NCX-1015 | Zymosan-induced neutrophil extravasation | Mouse | ED50: 5.5 µmol/kg | [1] |

| Prednisolone | Zymosan-induced nitrite (B80452) accumulation | Mouse | ED50: 22.2 µmol/kg | [1] |

| NCX-1015 | Zymosan-induced nitrite accumulation | Mouse | ED50: 1.38 µmol/kg | [1] |

| Prednisolone | Zymosan-induced KC release | Mouse | ED50: 27.7 µmol/kg | [1] |

| NCX-1015 | Zymosan-induced KC release | Mouse | ED50: 5.5 µmol/kg | [1] |

| Isoxazoline Analog (Cpd #15) | TNFα-evoked IL-8 release in human ASMCs | Human | IC50: 0.84 nM | [2][3] |

| Isoxazoline Analog (Cpd #15) | LPS-induced NO release in Raw264.7 macrophages | Mouse | IC50: 6 nM | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Competitive Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of a test compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Test compound and reference compound (e.g., Dexamethasone)

-

GR Screening Buffer

-

96-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the reference compound in GR Screening Buffer.

-

In a 96-well microplate, add the GR Screening Buffer, recombinant human GR, and the fluorescently labeled glucocorticoid ligand.

-

Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Measure the fluorescence polarization in each well using a plate reader.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

TNF-α Induced NF-κB Luciferase Reporter Assay

Objective: To assess the ability of a test compound to repress NF-κB-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB-luciferase reporter plasmid

-

GR expression plasmid (if necessary)

-

Transfection reagent

-

TNF-α

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid using a suitable transfection reagent.

-

After transfection, pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for a further 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of TNF-α-induced luciferase activity.

-

Determine the IC50 value from the dose-response curve.

LPS-Stimulated Cytokine Release Assay in PBMCs

Objective: To measure the inhibition of pro-inflammatory cytokine release from human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test compound and vehicle

-

Pletysmometer or calipers

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Administer the test compound or vehicle to the rats via the desired route (e.g., oral, intraperitoneal).

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treatment group at each time point.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of prednisolone, a general workflow for the synthesis of novel analogs, and a typical experimental workflow for their evaluation.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: General Synthesis Workflow for Novel Analogs.

Caption: Experimental Evaluation Workflow.

References

- 1. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Discovery of a novel isoxazoline derivative of prednisolone endowed with a robust anti-inflammatory profile and suitable for topical pulmonary administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Renal Targeting of Methylprednisolone-Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Prednisolone Acetate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Prednisolone (B192156) acetate (B1210297), a synthetic corticosteroid, is widely utilized for its potent anti-inflammatory and immunosuppressive properties. Its efficacy, however, is intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in aqueous environments. This technical guide provides an in-depth analysis of these critical parameters, offering valuable data and experimental insights for formulation development, analytical method validation, and overall drug product optimization.

Aqueous Solubility of Prednisolone Acetate

Prednisolone acetate is characterized by its low aqueous solubility.[1][2][3] It is described as "practically insoluble in water".[3][4] This inherent property presents a significant challenge in the formulation of aqueous dosage forms, such as ophthalmic suspensions and oral liquids.[5] While precise quantitative solubility values in water at various pH levels and temperatures are not extensively documented in publicly available literature, its solubility is known to be enhanced in the presence of co-solvents and surfactants.

Table 1: Solubility of Prednisolone Acetate in Various Solvents

| Solvent | Solubility Description |

| Water | Practically Insoluble[3][4] |

| Chloroform | Good solubility / Freely soluble[1][2] |

| Methanol | Good solubility / Slightly soluble[1][2][3] |

| Ethanol | Good solubility / Slightly soluble[1][2][3] |

| Acetone | Freely soluble[2] |

| Ether | Very slightly soluble[2] |

| DMSO | 81 mg/mL[6] |

Stability of Prednisolone Acetate in Aqueous Solutions

The stability of prednisolone acetate in aqueous solutions is influenced by several factors, most notably pH, temperature, and the presence of oxidizing agents. The primary degradation pathway is hydrolysis of the acetate ester to form prednisolone.[7][8]

pH-Dependent Stability

Prednisolone acetate is most stable in slightly acidic conditions. At neutral and alkaline pH, it undergoes hydrolysis and oxidation, leading to the formation of less active degradation products.[5]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the degradation of prednisolone acetate under various stress conditions.

Table 2: Summary of Forced Degradation Studies of Prednisolone Acetate

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 1N HCl | 4 hours | 70°C | 22.18%[9] |

| 1N HCl | 2 hours | 80°C | 76.2%[10] | |

| 5N HCl | 2 hours | 80°C | 100%[10] | |

| Alkaline Hydrolysis | 0.1N NaOH | 2.5 hours | 70°C | 20.60%[9] |

| 0.1N, 1N, 5N NaOH | 2 hours | 80°C | 100%[10] | |

| Neutral Hydrolysis | Water | 2 hours | 80°C | 77.3%[10] |

| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 20.81% (Sunlight Exposure)[9] |

| Thermal Degradation | Dry Heat | 4 hours | 90°C | 18.5%[10] |

| Wet Heat | 2 hours | 80°C | 95.8%[10] | |

| Photochemical Degradation | Not Specified | Not Specified | Not Specified | 100%[11] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of prednisolone acetate to a known volume of the aqueous medium (e.g., purified water, buffers of different pH) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the clear supernatant for the concentration of dissolved prednisolone acetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved drug in the solvent (e.g., in mg/mL or µg/mL).

Stability Indicating HPLC Method for Prednisolone Acetate

A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Typical HPLC Parameters:

-

Column: BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[9]

-

Mobile Phase: A mixture of a buffer (e.g., Potassium Dihydrogen Phosphate, pH 6.0) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 275 nm.[9]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Procedure:

-

Prepare solutions of prednisolone acetate in the respective stress media (e.g., 0.1N HCl, 0.1N NaOH, water, 3% H₂O₂).

-

Expose the solutions to the specified stress conditions (e.g., heat, light).

-

At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

-

Inject the samples into the HPLC system and analyze the chromatograms for the peak area of prednisolone acetate and the formation of any degradation products.

Visualizations

Caption: General experimental workflow for determining solubility and stability.

Caption: Simplified degradation pathways of Prednisolone Acetate.

References

- 1. Prednisolone acetate - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 8. Prednisolone Acetate | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jpsbr.org [jpsbr.org]

- 10. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Physicochemical Properties of Prednisolone Acetate for Drug Delivery Applications

Introduction: Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid, an ester form of prednisolone, widely employed for its potent anti-inflammatory and immunosuppressive effects. It is a cornerstone in treating a variety of conditions, including ophthalmic inflammation, dermatological disorders, and autoimmune diseases. The efficacy of a drug product is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API). For prednisolone acetate, these properties are particularly critical as it is practically insoluble in water, placing it in the Biopharmaceutical Classification System (BCS) as a Class II drug (low solubility, high permeability).[1] This classification underscores the challenges in formulation development, where enhancing solubility and dissolution is paramount to achieving adequate bioavailability. This guide provides an in-depth analysis of the essential physicochemical characteristics of prednisolone acetate, offering researchers, scientists, and drug development professionals the core data and methodologies required for advanced formulation design.

Core Physicochemical Properties

The fundamental properties of prednisolone acetate dictate its behavior in both biological and formulation contexts. A summary of these key characteristics is presented below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Molecular Formula | C₂₃H₃₀O₆ | [2] |

| Molecular Weight | 402.49 g/mol | [2][4] |

| Melting Point | ~235-240 °C (with decomposition) | [2][3][5] |

| LogP (Partition Coefficient) | 1.332 | [5] |

| Biopharmaceutical Classification System (BCS) | Class II | [1] |

Solubility Profile

As a BCS Class II compound, the aqueous solubility of prednisolone acetate is a primary limiting factor for its absorption and bioavailability.[1] Its lipophilic nature results in poor solubility in aqueous media but favorable solubility in various organic solvents, a principle that aligns with the "like dissolves like" theory.[6] This characteristic is pivotal for developing non-aqueous or lipid-based delivery systems, such as suspensions, ointments, and nanoemulsions.[7]

| Solvent | Solubility Description | Reference(s) |

| Water | Practically insoluble / Poorly soluble | [2][3][4][7] |

| Chloroform (B151607) | Good solubility / Freely soluble | [2][4][6] |

| Methanol | Good solubility / Slightly soluble | [2][3] |

| Ethanol | Good solubility / Slightly soluble | [2][3] |

| Acetone | Freely soluble | [4] |

| Ether | Very slightly soluble | [4] |

The solubility in solvents like chloroform is the highest among those tested, which is consistent with the weak polarity of prednisolone acetate.[6]

Solid-State Characterization

The solid-state properties of an API, including its crystal form and potential for polymorphism, have profound implications for its stability, dissolution rate, and manufacturability.

-

Polymorphism: While comprehensive studies on prednisolone acetate polymorphism are not extensively detailed in public literature, the parent compound, prednisolone, is known to exist in at least two polymorphic forms (Form I and Form II) and a sesquihydrate.[8][9] Polymorphs can exhibit different melting points, solubilities, and stabilities. Therefore, controlling the crystallization process during API synthesis and formulation is critical to ensure batch-to-batch consistency and predictable performance.

-

Crystal Structure: The crystal structure of prednisolone acetate has been refined, providing a foundational understanding of its molecular arrangement in the solid state.[10] This information is valuable for computational modeling and predicting interactions with excipients.

Stability Profile

Prednisolone acetate demonstrates superior chemical stability compared to its parent compound, prednisolone.[11][12] However, it is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that prednisolone acetate can degrade through hydrolysis (acidic, alkaline, and neutral), oxidation, and photolysis.[13] Significant degradation has been observed under wet heating conditions, whereas it is more stable to dry heat.[13]

The choice of excipients and vehicle is crucial for maintaining the stability of the final formulation. For instance, bentonite (B74815) has been shown to induce considerable degradation, while lipophilic bases and hydroxypropylcellulose (B1664869) hydrogel provide a more stable environment.[11][12]

Mechanism of Action: Glucocorticoid Receptor Signaling

Prednisolone acetate exerts its therapeutic effects by modulating gene expression through the intracellular glucocorticoid receptor (GR).[14][15] The primary mechanism is genomic, involving a series of steps from cytoplasmic receptor binding to nuclear translocation and gene regulation.

Caption: Genomic signaling pathway of Prednisolone Acetate via the Glucocorticoid Receptor.

Key Experimental Protocols

Accurate characterization of prednisolone acetate relies on robust and validated analytical methods. The following sections detail standardized protocols for determining its solubility and stability.

Experimental Protocol 1: Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for measuring the equilibrium solubility of a compound in a given solvent.[16][17]

-

Preparation: Add an excess amount of prednisolone acetate powder to a sealed container (e.g., a 20 mL screw-capped vial) containing a known volume (e.g., 10 mL) of the desired solvent or buffer system.

-

Equilibration: Place the container in a temperature-controlled orbital shaker set to the target temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid, withdraw a sample of the supernatant and centrifuge it at high speed (e.g., 12,000 rpm for 30 minutes).[16]

-

Filtration and Dilution: Carefully filter the resulting supernatant through a chemically inert membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining particulates. Dilute the clear filtrate with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of prednisolone acetate in the diluted sample using a validated UV-Vis spectrophotometer (at λmax ≈ 244 nm) or an HPLC-UV method.[2][16]

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Protocol 2: Stability Analysis (Stability-Indicating RP-HPLC Method)

A stability-indicating method is crucial for quantifying the decrease in the active drug concentration due to degradation and separating it from any degradation products.[13][18]

-

Chromatographic System:

-

Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is Potassium Dihydrogen Phosphate buffer (pH 6.0) and Acetonitrile in a 70:30 v/v ratio.[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detector set to an appropriate wavelength (e.g., 275 nm).[18]

-

Temperature: Ambient or controlled (e.g., 25°C).

-

-

Forced Degradation (Stress Testing):

-

Prepare stock solutions of prednisolone acetate in a suitable solvent.

-

Acid Hydrolysis: Add 0.1 N HCl and reflux at 80°C for 2 hours.

-

Alkaline Hydrolysis: Add 0.1 N NaOH and reflux at 80°C for 2 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and reflux at 80°C for 2 hours.

-

Thermal Degradation (Wet Heat): Reflux the solution in water at 80°C for 2 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

Neutralize the acidic and alkaline samples before injection.

-

-

Sample Analysis: Inject the stressed samples, along with an unstressed control sample and a blank, into the HPLC system.

-

Data Evaluation:

-

Confirm the specificity of the method by ensuring that the degradation product peaks are well-resolved from the parent drug peak.

-

Calculate the percentage of degradation by comparing the peak area of prednisolone acetate in the stressed sample to that in the unstressed control.

-

Caption: Workflow for a forced degradation study using a stability-indicating HPLC method.

Conclusion

The physicochemical properties of prednisolone acetate present distinct challenges and opportunities for drug delivery. Its BCS Class II classification firmly establishes that formulation strategies must focus on overcoming its inherent low aqueous solubility to ensure therapeutic efficacy. A thorough understanding of its solubility in various excipients, solid-state characteristics, and stability profile is essential for the rational design of advanced delivery systems, such as nano-suspensions, lipid-based carriers, and long-acting implants.[19][20] The experimental protocols and data presented in this guide serve as a foundational resource for scientists dedicated to optimizing the delivery and performance of this vital anti-inflammatory agent.

References

- 1. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 2. Prednisolone acetate - Wikipedia [en.wikipedia.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Prednisolone Acetate | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rjptonline.org [rjptonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and electrostatic properties of prednisolone acetate studied using a transferred multipolar atom model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ukessays.com [ukessays.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. jpsbr.org [jpsbr.org]

- 19. Ocular anti-inflammatory activity of prednisolone acetate loaded chitosan-deoxycholate self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prednisolone-loaded nanocapsules as ocular drug delivery system: development, in vitro drug release and eye toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisolone Acetate and the Glucocorticoid Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of prednisolone (B192156) acetate (B1210297) for the glucocorticoid receptor (GR). Prednisolone acetate, a synthetic corticosteroid, is a prodrug that is rapidly converted in vivo to its active form, prednisolone. The therapeutic effects of prednisolone are primarily mediated through its interaction with the GR, a ligand-activated transcription factor that plays a crucial role in regulating a wide array of physiological processes, including inflammation, immune response, and metabolism.[1][2]

Understanding the precise nature of this binding is fundamental for drug development and for optimizing therapeutic strategies. This guide details the quantitative binding affinity, the experimental protocols used to determine these values, and the downstream signaling pathways initiated by this molecular interaction.

Glucocorticoid Receptor Binding Affinity of Prednisolone

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For glucocorticoids, this is often expressed as a relative binding affinity (RBA) compared to a standard, potent glucocorticoid such as dexamethasone (B1670325).

Prednisolone, the active metabolite of prednisolone acetate, exhibits a significant affinity for the glucocorticoid receptor. However, it is important to note that the acetate ester at position 21, as in prednisolone acetate, generally leads to a lower binding affinity compared to the parent alcohol compound, prednisolone.[3] Dexamethasone is established as a more potent GR agonist than prednisolone.[4][5]

Below is a summary of the relative binding affinities of prednisolone and the reference compound, dexamethasone.

| Compound | Relative Binding Affinity (RBA) |

| Dexamethasone | 100 |

| Prednisolone | 19 |

| (Data sourced from a study where glucocorticoid receptor binding affinity is relative to dexamethasone, with dexamethasone affinity set to 100)[6] |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," e.g., prednisolone) to displace a labeled, high-affinity ligand from the receptor. Two common methods are the radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This technique is a gold standard for quantifying ligand-receptor interactions. It involves incubating a source of glucocorticoid receptors (e.g., cell lysates or purified receptors) with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled competitor drug.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors is prepared. This can be a cytosol fraction from target tissues or a lysate from cells overexpressing the human glucocorticoid receptor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone) and a range of concentrations of the unlabeled competitor (prednisolone).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. An IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a non-radioactive, homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its receptor. A small, fluorescently labeled glucocorticoid (tracer) will tumble rapidly in solution, resulting in low polarization of the emitted light. When bound to the much larger glucocorticoid receptor, the complex tumbles more slowly, leading to a higher polarization value.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified glucocorticoid receptor, a fluorescently labeled glucocorticoid tracer, and the unlabeled competitor compound (prednisolone) in a suitable assay buffer.

-

Assay Setup: In a microplate, a fixed concentration of the GR and the fluorescent tracer are added to wells containing serial dilutions of the competitor compound. Control wells containing only the receptor and tracer (for maximum polarization) and only the tracer (for minimum polarization) are also included.

-

Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the competitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. This IC₅₀ can then be used to determine the relative binding affinity of the test compound.

Glucocorticoid Receptor Signaling Pathways

Upon binding of prednisolone to the cytoplasmic glucocorticoid receptor, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[7] In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to either activate (transactivation) or repress (transrepression) gene transcription.[8] This genomic pathway is the primary mechanism for the anti-inflammatory and immunosuppressive effects of glucocorticoids. Additionally, rapid, non-genomic effects that are independent of gene transcription have also been described.[8]

Genomic Signaling Pathway

References

- 1. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Prednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid. The document details its chemical and physical properties, stereochemistry, and the experimental protocols utilized for its structural elucidation.

Molecular Identity and Physicochemical Properties

Prednisolone acetate is a corticosteroid ester, specifically the 21-acetate ester of prednisolone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₀O₆ | [2][3] |

| Molecular Weight | 402.5 g/mol | [2] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [2] |

| CAS Number | 52-21-1 | [3] |

| Melting Point | Approximately 238-240 °C | [1][2] |

| Appearance | White or almost white crystalline powder | [4] |

| Solubility | Good solubility in chloroform, methanol (B129727), and ethanol; poorly soluble in water.[1] | [1] |

Stereochemistry and Conformational Analysis

The steroidal backbone of prednisolone acetate contains multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity. The established stereochemistry is as follows:

| Chiral Center | Configuration |

| C8 | S |

| C9 | S |

| C10 | R |

| C11 | S |

| C13 | S |

| C14 | S |

| C17 | R |

The spatial arrangement of the atoms and functional groups dictates the molecule's interaction with the glucocorticoid receptor. The four-ring system (A, B, C, and D rings) adopts a rigid conformation, with the acetate group at the C21 position exhibiting rotational flexibility.

Experimental Protocols for Structural Elucidation

The definitive molecular structure of prednisolone acetate has been determined and confirmed through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides precise information on the spatial coordinates of atoms in the crystalline state, revealing bond lengths, bond angles, and the overall three-dimensional structure.

Methodology:

-

Crystal Growth: Single crystals of prednisolone acetate suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution. A common method involves dissolving prednisolone acetate in a mixture of methanol and ethyl acetate and allowing the solvent to evaporate slowly at room temperature.[5] The quality of the crystals is paramount for obtaining high-resolution diffraction data.

-

Data Collection: A selected single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6] The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a pattern of spots of varying intensities. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are often determined using direct methods.[7] This initial model is then refined using least-squares methods, which adjust the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes.[8] The quality of the final structure is assessed by the R-factor and R-free values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of the molecular structure in solution.

Methodology:

-

Sample Preparation: A small amount of prednisolone acetate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-precision NMR tube.[9] The sample must be free of particulate matter and paramagnetic impurities to ensure high-quality spectra.[4]

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms. This provides information about the electronic environment and neighboring protons for each hydrogen nucleus.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is recorded to determine the chemical shifts of the carbon atoms, indicating the different types of carbon environments within the molecule.

-

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships between atoms, a series of two-dimensional NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which helps to determine the stereochemistry and conformation of the molecule.[5]

-

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for prednisolone acetate.

¹H NMR Chemical Shifts (Illustrative)

| Proton | Chemical Shift (ppm) |

| H-1 | ~6.0 |

| H-2 | ~7.3 |

| H-4 | ~6.2 |

| H-6 | ~2.5 |

| H-18 (CH₃) | ~0.9 |

| H-19 (CH₃) | ~1.4 |

| H-21 | ~4.7, 5.0 |

| Acetate (CH₃) | ~2.1 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Chemical Shifts (Illustrative)

| Carbon | Chemical Shift (ppm) |

| C-3 | ~186 |

| C-5 | ~168 |

| C-1 | ~122 |

| C-2 | ~155 |

| C-4 | ~128 |

| C-20 | ~208 |

| C-21 | ~68 |

| Acetate (C=O) | ~170 |

| Acetate (CH₃) | ~21 |

Note: These are approximate values for illustrative purposes.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3400 |

| C=O stretch (ketones) | ~1700-1720 |

| C=O stretch (ester) | ~1740 |

| C=C stretch | ~1660, 1620, 1600 |

| C-O stretch | ~1240 |

Visualization of Structural Determination Workflow

The following diagram illustrates the logical workflow for the molecular structure determination of prednisolone acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104710493B - A kind of methylprednisolone acetate crystal formation - Google Patents [patents.google.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. organomation.com [organomation.com]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 10. iosrjournals.org [iosrjournals.org]

Unveiling the Immunomodulatory Core of Prednisolone Acetate: A Technical Guide for Researchers

An In-depth Exploration of Early-Stage Research into the Immunosuppressive Effects of Prednisolone (B192156) Acetate (B1210297) for Researchers, Scientists, and Drug Development Professionals.

Prednisolone acetate, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is intrinsically linked to its potent immunosuppressive properties. This technical guide delves into the core mechanisms of these effects, presenting quantitative data from early-stage research, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is curated to provide a comprehensive resource for professionals engaged in immunological research and the development of novel anti-inflammatory and immunosuppressive therapies.

Core Mechanism of Immunosuppression

Prednisolone acetate is a prodrug that is rapidly hydrolyzed in the body to its active form, prednisolone. The immunosuppressive and anti-inflammatory actions of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1]

Genomic Mechanisms: The classical mechanism of action involves the binding of prednisolone to the cytosolic GR. This complex then translocates to the nucleus, where it modulates gene expression in two principal ways:

-

Transactivation: The prednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can upregulate the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: More central to its immunosuppressive effects, the prednisolone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions with these transcription factors, leading to the repression of their target genes. This results in a significant reduction in the expression of a wide range of pro-inflammatory molecules, including cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules that are critical for the recruitment and activation of immune cells.[2]

Non-Genomic Mechanisms: Prednisolone can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes, leading to rapid alterations in cellular signaling cascades.

Quantitative Data on Immunosuppressive Effects

The following tables summarize key quantitative data from in vitro studies, illustrating the dose-dependent immunosuppressive effects of prednisolone.

Table 1: Inhibition of T-Cell Proliferation by Prednisolone

| Cell Type | Mitogen | Assay | IC50 (µM) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | MTT Assay | 0.43 | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | [3H]-thymidine incorporation | ~0.01-0.1 | [4] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of prednisolone required to inhibit 50% of the proliferative response.

Table 2: Dose-Dependent Inhibition of Cytokine Production by Prednisolone in vitro

| Cell Type | Stimulant | Cytokine | Prednisolone Concentration | % Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β | E-selectin expression | 10 µM | ~50% | [5] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | E-selectin expression | 10 µM | ~40% | [5] |

| Murine Peritoneal Macrophages | - | Ia expression | 2-5 x 10⁻⁸ M | 50% | [1] |

Table 3: Effect of Prednisolone on Macrophage Polarization

| Cell Type | Treatment | M1 Markers (e.g., CCL2, CXCL10, TNF-α) | M2 Markers (e.g., CD163, CD206) | Reference |

| Human THP-1 monocyte/macrophage cells | 27-hydroxycholesterol (B1664032) + Prednisolone | Suppressed expression | Increased transcription | [2][6] |

Key Signaling Pathways

The immunosuppressive effects of prednisolone acetate are orchestrated through its influence on critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Glucocorticoid Receptor (GR) Signaling Pathway

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB Signaling Pathway.

Modulation of the Notch Signaling Pathway in T-Cells

Caption: Modulation of the Notch Signaling Pathway in T-Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key in vitro assays used to evaluate the immunosuppressive effects of prednisolone acetate.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the inhibitory effect of prednisolone acetate on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

-

Prednisolone acetate stock solution (in DMSO)

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

-

CFSE Staining:

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.

-

Add 50 µL of medium containing various concentrations of prednisolone acetate (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO).

-

Add 50 µL of medium containing a T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads). Include an unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~525 nm (FITC channel).

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE fluorescence intensity. Each peak of halved fluorescence intensity represents a cell division.

-

Quantify the percentage of divided cells and the proliferation index for each treatment condition.

-

Measurement of Cytokine Production by ELISA

This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of specific cytokines by immune cells following treatment with prednisolone acetate.

Materials:

-

PBMCs or other immune cell types

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

Prednisolone acetate stock solution

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-